molecular formula C9H11BO2 B1419813 (3-Cyclopropylphenyl)boronic acid CAS No. 1049730-10-0

(3-Cyclopropylphenyl)boronic acid

Cat. No. B1419813
M. Wt: 162 g/mol
InChI Key: BFFVQXUPALEVGS-UHFFFAOYSA-N
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Description

“(3-Cyclopropylphenyl)boronic acid” is an organoboronic acid that is commonly used in highly efficient Suzuki coupling reactions . It can be prepared as antibacterial agents .


Molecular Structure Analysis

The molecular formula of “(3-Cyclopropylphenyl)boronic acid” is C9H11BO2 . The exact mass and monoisotopic mass are 162.0852098 g/mol .


Chemical Reactions Analysis

Boronic acids, including “(3-Cyclopropylphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . They are used in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), regioselective deuteration, or sulfonamide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Cyclopropylphenyl)boronic acid” include a molecular weight of 162.00 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Catalysis in Organic Reactions

(3-Cyclopropylphenyl)boronic acid, like other boronic acids, plays a significant role in organic chemistry, especially in catalysis. For instance, boronic acids are utilized in catalyzing highly enantioselective aza-Michael additions, contributing to the synthesis of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Sensing and Detection Applications

Boronic acids, including (3-Cyclopropylphenyl)boronic acid, find extensive use in sensing applications. They interact with diols and strong Lewis bases, leading to their use in various sensing applications, such as homogeneous assays or heterogeneous detection, and biological labeling (Lacina, Skládal, & James, 2014).

Fluorescent Chemosensors

In the field of biological active substance detection, which is crucial for disease prevention, diagnosis, and treatment, boronic acids are used to create fluorescent sensors. These sensors probe carbohydrates and bioactive substances, demonstrating changes in fluorescence intensity, excitation and emission wavelengths, and quantum yields (Huang et al., 2012).

Biomedical Applications

Boronic acids are important in biomedical applications, including the treatment of various diseases. Their unique reactivity and responsive nature have led to their use in developing new biomaterials for HIV, obesity, diabetes, and cancer treatment (Cambre & Sumerlin, 2011).

Pharmaceutical Development

The structural features of boronic acids are exploited for developing potent enzyme inhibitors and as antibody mimics. Their ability to recognize biologically important saccharides has led to a surge in research interest, particularly in pharmaceutical applications (Yang, Gao, & Wang, 2003).

Stability and Storage

Addressing the inherent instability of certain boronic acids, including cyclopropyl derivatives, is crucial for their benchtop storage and efficient cross-coupling in organic synthesis. Innovations in the slow release of unstable boronic acids from air-stable MIDA boronates have been a significant advancement in this area (Knapp, Gillis, & Burke, 2009).

Electrochemical Applications

Boronic acids are used in electrochemistry for converting carboxylic acids to boronic acids, demonstrating broad reaction scope, scalability, and application in synthesizing complex natural products (Barton et al., 2021).

Biomaterials and Sensor Development

Their ability to bind with biologically relevant diols makes boronic acids crucial in the development of biomaterials and sensors. This includes glucose sensors and autonomous drug delivery systems, showcasing the importance of boronic acid-decorated polymeric materials (Vancoillie & Hoogenboom, 2016).

Affinity Sensors for Bacteria Detection

Boronic acids, including (3-Cyclopropylphenyl)boronic acid, can be used in affinity sensors for detecting bacteria. This application leverages the reversible binding reaction of boronic acids with diol-groups on bacterial cell walls, offering a cost-effective and time-saving method for bacterial analysis in various water types (Wannapob et al., 2010).

Absorption Materials for Boronic Acid Recovery

Innovative absorption materials with boronate affinity have been developed for the treatment of boron pollution, which is a significant issue in the boronic acid production process. These materials demonstrate excellent adsorption performance and recyclability, important for environmental applications (Zhang et al., 2021).

Synthesis of Heterocyclic Boronic Acids

Decarboxylative Borylation in Synthesis

The decarboxylative borylation process, wherein carboxylic acids are converted into boronate esters, highlights the importance of boronic acids in materials science, chemosensor development, and drug discovery. This process simplifies the incorporation of boronic acids into complex molecules (Li et al., 2017).

Future Directions

Boronic acids, including “(3-Cyclopropylphenyl)boronic acid”, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . This suggests that there is a promising future for the study and application of boronic acids in medicinal chemistry .

properties

IUPAC Name

(3-cyclopropylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,11-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFVQXUPALEVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669766
Record name (3-Cyclopropylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyclopropylphenyl)boronic acid

CAS RN

1049730-10-0
Record name (3-Cyclopropylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-cyclopropylphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PA Procopiou, NA Anderson, J Barrett… - Journal of Medicinal …, 2018 - ACS Publications
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, via a rhodium catalyzed asymmetric 1,4-addition of arylboronic acids in the presence …
Number of citations: 34 pubs.acs.org
PA Procopiou, TN Barrett, RCB Copley… - Tetrahedron: Asymmetry, 2017 - Elsevier
The absolute configuration of two novel α v β 6 integrin inhibitors was established via degradation to the corresponding C3-aryl substituted butyrolactone. The configuration of the …
Number of citations: 3 www.sciencedirect.com
CJ Tame - 2014 - stax.strath.ac.uk
The respiratory system controls gas exchange in the process of respiration, a function essential for human life. Consequently, disorders in respiratory function significantly impact the …
Number of citations: 0 stax.strath.ac.uk

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